

# A Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

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## Compound of Interest

Compound Name: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B041588

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This document provides a comprehensive technical overview of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It covers the molecule's chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic data, and its relevance within the broader context of biologically active indole derivatives.

## Chemical Identity and Physicochemical Properties

**5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** is a derivative of indole, a prominent scaffold in numerous natural products and pharmaceutical agents. The presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a formyl (carbaldehyde) group at the 3-position defines its unique chemical reactivity and potential for biological activity. The indole nucleus itself is an electron-rich aromatic system, and the methoxy substituent further enhances this electron density, influencing its chemical behavior.<sup>[1]</sup>

Below is the chemical structure of the compound.

Figure 1: Chemical Structure of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**.

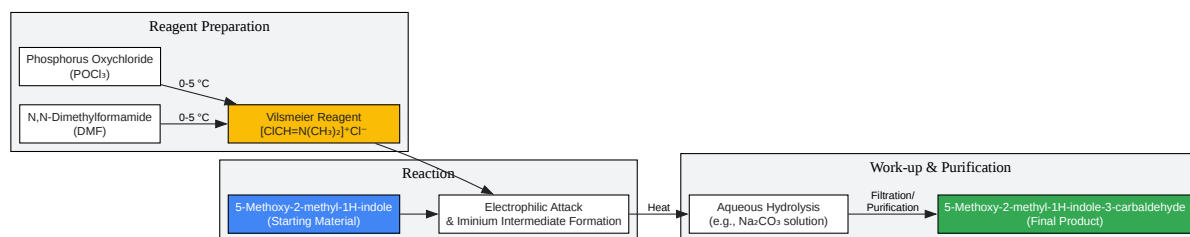
The key physicochemical properties of the compound are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-methoxy-2-methyl-1H-indole-3-carbaldehyde	[2]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	[2]
Molecular Weight	189.21 g/mol	[2]
CAS Number	6260-86-2	[2]
Canonical SMILES	<chem>CC1=C(C2=C(N1)C=CC(=C2)OC)C=O</chem>	[2]
InChI	InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3	[2]
InChIKey	KDXXXECSBTWLZSQ-UHFFFAOYSA-N	[2]
Topological Polar Surface Area	42.1 Å <sup>2</sup>	[2]
Complexity	219	[2]

Table 1: Physicochemical Properties of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**.

## Synthesis and Experimental Protocol

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich heterocyclic compound, such as 5-methoxy-2-methyl-1H-indole, using a Vilsmeier reagent.[5][6] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4]



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Figure 2: General workflow for the Vilsmeier-Haack synthesis of the title compound.

Detailed Experimental Protocol (Adapted from General Procedures):

- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, ~3 eq.). Cool the flask in an ice-salt bath to  $0-5^\circ\text{C}$ . Add phosphorus oxychloride ( $\text{POCl}_3$ , ~1.2 eq.) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed  $10^\circ\text{C}$ . Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve the starting material, 5-methoxy-2-methyl-1H-indole (1 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at  $0-5^\circ\text{C}$ . After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the mixture to  $85-90^\circ\text{C}$  and maintain this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Aqueous Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by slowly

adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is alkaline (pH > 8). A solid precipitate will form.

- Purification: Collect the crude solid product by vacuum filtration. Wash the solid extensively with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**.

## Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound. While a complete dataset for the title compound is not readily available in the cited literature, the following table includes <sup>1</sup>H NMR data for the closely related N-methylated analog, 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde, which serves as a valuable reference.<sup>[7][8]</sup>

Spectroscopy Type	Data (for 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 9.92 (s, 1H, -CHO), 7.78 (d, J=2.4 Hz, 1H, Ar-H), 7.59 (s, 1H, Ar-H), 7.22 (d, J=9.2 Hz, 1H, Ar-H), 6.97 (dd, J=9.2, 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH <sub>3</sub> ), 3.82 (s, 3H, -NCH <sub>3</sub> ). <sup>[7][8]</sup>
<sup>13</sup> C NMR	Data not available in the searched literature.
IR Spectroscopy	Data not available in the searched literature.
Mass Spectrometry	Data not available in the searched literature.

Table 2: Spectroscopic Data for a Closely Related Analog.

## Biological and Pharmacological Context

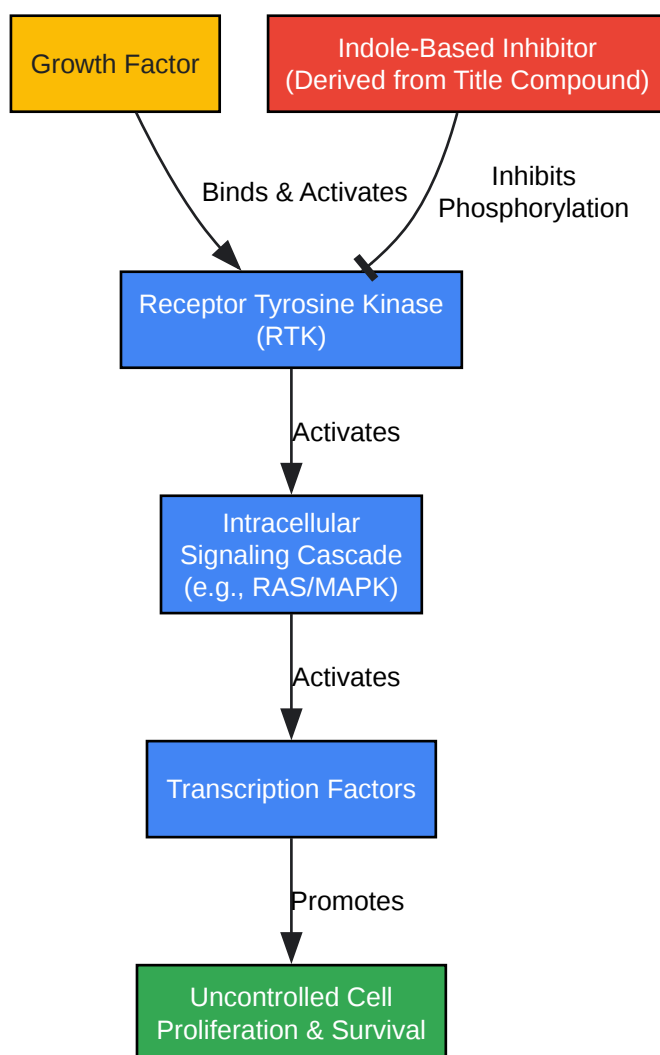
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.<sup>[9]</sup> Methoxy-substituted indoles, in particular, have been the subject of extensive research. The methoxy group can modulate

the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy.<sup>[1]</sup>

Derivatives of indole-3-carbaldehyde are known to possess diverse pharmacological properties, including:

- **Anticancer Activity:** Many indole derivatives exhibit potent anticancer effects by targeting various cellular mechanisms, such as inhibiting protein kinases, disrupting microtubule formation, or inducing apoptosis.<sup>[9][10]</sup>
- **Antimicrobial Activity:** The indole nucleus is found in compounds with significant antibacterial and antifungal properties.<sup>[9]</sup>
- **Antioxidant and Anti-inflammatory Activity:** Certain indole analogs have shown promise as radical scavengers and anti-inflammatory agents.<sup>[11]</sup>

The title compound, **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**, serves as a key intermediate for the synthesis of more complex molecules. The aldehyde functional group is highly versatile and can be readily converted into imines, alcohols, or used in condensation reactions to build larger, more elaborate structures for drug discovery programs. A plausible mechanism of action for derived anticancer agents is the inhibition of critical signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.



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Figure 3: A representative diagram of a potential kinase inhibition pathway targeted by indole-based drugs.

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